molecular formula C18H17N3O3S2 B2731917 N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681166-75-6

N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2731917
CAS RN: 681166-75-6
M. Wt: 387.47
InChI Key: BHBUYDSJNWDEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings . The presence of a benzothiazole ring and a tetrahydronaphthalene ring indicates that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and tetrahydronaphthalene rings would likely contribute to the rigidity of the molecule, while the sulfamoyl and carboxamide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiazole ring might undergo electrophilic substitution reactions, while the sulfamoyl and carboxamide groups could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like sulfamoyl and carboxamide could increase its solubility in polar solvents .

Scientific Research Applications

Proton Exchange Membranes

One significant application of materials derived from structures similar to N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is in the development of proton exchange membranes (PEMs). Sulfonated polybenzothiazoles containing naphthalene units, for example, have been synthesized and evaluated for use as PEMs. These materials exhibit excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities, making them suitable for fuel cell applications (Wang et al., 2015). A similar study synthesized proton exchange membranes derived from sulfonated polybenzothiazoles containing naphthalene units, highlighting their commendable properties for PEM applications (Wang & Guiver, 2017).

Antimicrobial and Anticancer Activities

Compounds derived from the benzothiazol-2-yl moiety have been explored for their potential in medicinal chemistry, particularly in the design and synthesis of novel classes of antibacterial and anticancer agents. For instance, novel analogs of benzothiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, showcasing the potential for these compounds in addressing bacterial resistance (Palkar et al., 2017). Additionally, naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown significant cytotoxic activity against human cancer cell lines, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Chemical Synthesis and Radiolabeling

Another intriguing application is the novel synthesis methods that utilize palladium-mediated carbonylation using arylboronate and carbon monoxide for creating radiolabeled compounds. This technique was employed to synthesize [(11)C]Am80, highlighting a rapid and efficient method for producing radiolabeled molecules for potential use in medical imaging and diagnostics (Takashima-Hirano et al., 2012).

Future Directions

The study of this compound could provide insights into the properties and potential applications of benzothiazole derivatives. Future research could focus on exploring its biological activity and developing methods for its synthesis .

properties

IUPAC Name

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c19-26(23,24)14-7-8-15-16(10-14)25-18(20-15)21-17(22)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H2,19,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBUYDSJNWDEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.